Necrostatin-34 -

Necrostatin-34

Catalog Number: EVT-7910869
CAS Number:
Molecular Formula: C18H16N4O2S2
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Necrostatin-34 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role as an inhibitor of receptor-interacting protein kinase 1. This kinase is pivotal in regulating necroptosis, a form of programmed cell death distinct from apoptosis. Necrostatin-34 is classified as a type II inhibitor, which means it binds to an allosteric site on the kinase, influencing its activity without directly competing with ATP for binding.

Source and Classification

Necrostatin-34 was developed as part of a series of necrostatins aimed at understanding and manipulating the necroptotic pathway. It is derived from modifications of earlier necrostatins, particularly Necrostatin-1, which was the first identified inhibitor of receptor-interacting protein kinase 1. The classification of Necrostatin-34 as a type II inhibitor highlights its mechanism of action, which involves binding to an allosteric site rather than the active site typically associated with ATP binding.

Synthesis Analysis

Methods and Technical Details

The synthesis of Necrostatin-34 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions and cyclizations to build the core structure.
  2. Modification for Activity: Strategic alterations to enhance potency and selectivity, often guided by structure-activity relationship studies.
  3. Purification: Techniques such as high-performance liquid chromatography are employed to isolate the final product with high purity.

In one study, advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were utilized to confirm the structure and purity of synthesized compounds, including Necrostatin-34 .

Molecular Structure Analysis

Structure and Data

The molecular structure of Necrostatin-34 can be characterized by its unique arrangement of atoms that facilitates its interaction with receptor-interacting protein kinase 1. Key structural features include:

  • Core Structure: Comprised of an indoleamine moiety linked to a thiohydantoin.
  • Binding Interactions: The compound engages in specific hydrophobic interactions within the kinase's allosteric site.

Detailed structural data can be obtained through techniques such as X-ray crystallography or computational modeling, which elucidate how Necrostatin-34 fits into the binding pocket of receptor-interacting protein kinase 1 .

Chemical Reactions Analysis

Reactions and Technical Details

Necrostatin-34 undergoes specific chemical reactions that are crucial for its function as an inhibitor:

  1. Binding to Receptor-Interacting Protein Kinase 1: The compound binds non-covalently to the allosteric site, stabilizing an inactive conformation of the kinase.
  2. Inhibition Mechanism: By preventing autophosphorylation at serine 166, Necrostatin-34 effectively inhibits downstream signaling pathways associated with necroptosis.

These reactions have been characterized using various biochemical assays, including fluorescence-based thermal shift assays and kinase activity assays .

Mechanism of Action

Process and Data

The mechanism by which Necrostatin-34 exerts its inhibitory effects involves several steps:

  1. Target Engagement: Necrostatin-34 binds to receptor-interacting protein kinase 1, leading to a conformational change that inhibits its activity.
  2. Prevention of Necroptosis: By blocking the activation of receptor-interacting protein kinase 1, Necrostatin-34 prevents necroptosis triggered by various stimuli.

Studies have shown that Necrostatin-34 can synergize with other inhibitors (like Necrostatin-1) to enhance its efficacy in inhibiting necroptosis both in vitro and in vivo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Necrostatin-34 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in common organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability under physiological conditions has been confirmed through various assays.

These properties are critical for its application in biological studies and therapeutic contexts .

Applications

Scientific Uses

Necrostatin-34 has significant applications in scientific research:

  1. Studying Necroptosis: It serves as a crucial tool for understanding the mechanisms underlying necroptosis and related diseases.
  2. Therapeutic Potential: Research is ongoing into its potential therapeutic applications in conditions where necroptosis plays a role, such as neurodegenerative diseases and inflammatory disorders.

The ability to selectively inhibit receptor-interacting protein kinase 1 positions Necrostatin-34 as a valuable compound in both basic research and potential clinical applications .

Molecular Mechanisms of Necrostatin-34 in Necroptosis Inhibition

RIPK1 Kinase Domain Targeting and Allosteric Modulation

Structural Basis of Nec-34 Binding to the Distinct Inactive Conformation Pocket

Necrostatin-34 (Nec-34) targets the kinase domain of RIPK1 (Receptor-Interacting Protein Kinase 1), a master regulator of necroptosis. Unlike canonical ATP-competitive inhibitors, Nec-34 stabilizes RIPK1 in an inactive conformation by binding to a unique hydrophobic pocket distinct from the ATP-binding site. Biophysical studies using Hydrogen Deuterium Exchange-Mass Spectrometry (HDX-MS) and Gaussian accelerated Molecular Dynamics (GaMD) simulations reveal that Nec-34 binds near the hinge region of the kinase domain (residues 23-46 and 125-150), inducing conformational changes that lock the DLG motif in an "out" position. This prevents the transition to the active "DLG-in" state required for kinase activation [2] [7]. Limited proteolysis-mass spectrometry (LiP-MS) further confirms that Nec-34 binding reduces solvent accessibility in the kinase’s N-lobe, rigidifying the αC-helix and disrupting ATP coordination [2].

Comparison of Nec-34 Binding Motifs with Nec-1s and Type-III Kinase Inhibitors

Nec-34 occupies a binding site spatially separated from the allosteric pocket targeted by Nec-1s (7-Cl-O-Nec-1). While Nec-1s binds a hydrophobic pocket between the amino and carboxy lobes of RIPK1, stabilizing the inactive DLG-out conformation, Nec-34 localizes to a proximal but non-overlapping site near the kinase’s hinge region [2] [6]. Both inhibitors belong to the class of type-III kinase inhibitors, which exhibit superior specificity by avoiding ATP-binding site competition. However, structural analyses show Nec-34 has no activity against RIPK2 or RIPK3, underscoring its selectivity for RIPK1 [2] [6].

Table 1: Comparative Binding Profiles of RIPK1 Inhibitors

InhibitorBinding PocketConformational EffectRIPK1 Specificity
Nec-34Hinge-adjacent pocketLocks DLG motif "out"High (No RIPK2/RIPK3 inhibition)
Nec-1sInter-lobe hydrophobic siteStabilizes inactive DLG-outHigh
Type-III inhibitorsAllosteric sitesPrevents active conformationVariable

Cooperative Inhibition Dynamics with Nec-1s in RIPK1 Suppression

Synergistic Effects on RIPK1 Kinase Inactivation In Vitro and In Vivo

Nec-34 and Nec-1s exhibit potent synergy in suppressing RIPK1-dependent necroptosis. In vitro studies using FADD-deficient Jurkat cells show that co-administration of Nec-34 and Nec-1s reduces the IC~50~ for necroptosis inhibition by 8-fold compared to single-agent use [2]. This synergy extends to in vivo models of systemic inflammatory response syndrome, where dual therapy suppresses plasma membrane rupture and DAMP release more effectively than monotherapy. Mechanistically, the combination blocks RIPK1 autophosphorylation at Ser166—a biomarker of activation—and disrupts TNF-induced complex IIb (necrosome) formation [2] [8].

Mechanistic Cross-Talk Between Nec-34 and Nec-1s Binding Sites

The cooperative inhibition arises from allosteric cross-talk between the Nec-34 and Nec-1s binding sites. GaMD simulations demonstrate that Nec-34 binding induces long-range structural perturbations that enhance the occupancy of Nec-1s in its pocket, and vice versa. This reciprocal stabilization "locks" RIPK1 in a doubly inactive state, preventing kinase domain flexibility required for autophosphorylation. Mutagenesis studies confirm that residues Asp156 (key for Nec-1s binding) and Leu123 (critical for Nec-34) form a communication network across the kinase domain [2].

Table 2: Synergistic Inhibition of Necroptosis by Nec-34 and Nec-1s

Model SystemNec-34 IC~50~ (µM)Nec-1s IC~50~ (µM)Combination IC~50~ (µM)Fold Change
FADD-/- Jurkat cells0.320.180.048-fold decrease
L929 cells0.410.220.066.8-fold decrease

Disruption of Necrosome Assembly and Downstream Signaling

Inhibition of RIPK1-RIPK3-MLKL Phosphorylation Cascades

By inactivating RIPK1, Nec-34 prevents the phosphorylation cascade essential for necrosome assembly. In TNF-α-stimulated cells, Nec-34 abolishes RIPK1 autophosphorylation at Ser166, disrupting RHIM-mediated recruitment of RIPK3. Consequently, RIPK3 phosphorylation at Ser227 (human) or Ser232 (mouse) is suppressed, followed by failure of MLKL phosphorylation at Thr357/Ser358 (human) or Ser358 (mouse) [2] [8]. This stepwise inhibition is detectable using phospho-specific antibodies, confirming Nec-34 blocks the RIPK1→RIPK3→MLKL axis upstream of MLKL activation [8].

Suppression of MLKL Oligomerization and Membrane Translocation

Nec-34 indirectly halts MLKL-driven membrane permeabilization by preventing its activation. Phosphorylated MLKL normally undergoes oligomerization via its N-terminal four-helix bundle (4HB) domain, forming pore-like structures in the plasma membrane. In Nec-34-treated cells, non-reducing PAGE and immunostaining reveal MLKL remains monomeric and cytosolic. Fractionation assays confirm the absence of membrane-associated MLKL oligomers, explaining the preservation of membrane integrity [2] [3] [8]. This effect is consistent across multiple necroptosis triggers, including TLR3 (via TRIF) and ZBP1 pathways, though RIPK1-independent necroptosis remains unaffected [3] [7].

Table 3: Biomarkers of Necroptosis Inhibition by Nec-34

BiomarkerDetection MethodEffect of Nec-34
p-RIPK1 (Ser166)Phospho-specific antibodyComplete suppression
p-RIPK3 (Ser227/Ser232)WB/IHCAbolished
p-MLKL (Thr357/Ser358/Ser358)WBBlocked
MLKL oligomersNon-reducing PAGEAbsent
Membrane MLKLImmunostainingCytosolic retention

Properties

Product Name

Necrostatin-34

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C18H16N4O2S2/c1-11-2-4-12(5-3-11)13-8-15(23)21-17(14(13)9-19)26-10-16(24)22-18-20-6-7-25-18/h2-7,13H,8,10H2,1H3,(H,21,23)(H,20,22,24)

InChI Key

LOQIRQHGJVGIEL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.